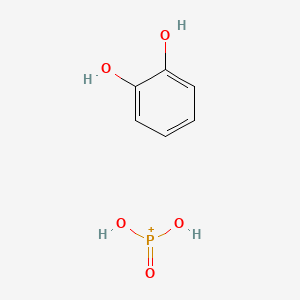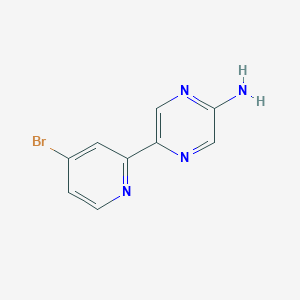![molecular formula C7H13NO B12332706 2-Azabicyclo[4.1.0]heptan-6-ylmethanol;hydrochloride](/img/structure/B12332706.png)
2-Azabicyclo[4.1.0]heptan-6-ylmethanol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azabicyclo[4.1.0]heptan-6-ylmethanol;hydrochloride is a chemical compound with the molecular formula C7H14ClNO. It is a bicyclic structure containing a nitrogen atom, making it a part of the azabicyclo family. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[4.1.0]heptan-6-ylmethanol;hydrochloride typically involves the reaction of cyclopentene with an amine under specific conditions. The reaction is catalyzed by palladium, which facilitates the formation of the bicyclic structure. The reaction conditions often include a controlled temperature and the presence of a suitable solvent to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of high-purity reagents and advanced purification techniques ensures the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo[4.1.0]heptan-6-ylmethanol;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol or an amine .
Scientific Research Applications
2-Azabicyclo[4.1.0]heptan-6-ylmethanol;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Azabicyclo[4.1.0]heptan-6-ylmethanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[2.2.1]heptane: Another bicyclic compound with a similar structure but different chemical properties.
2-Azabicyclo[3.1.0]hexane: A smaller bicyclic compound with distinct reactivity.
Uniqueness
2-Azabicyclo[4.1.0]heptan-6-ylmethanol;hydrochloride is unique due to its specific bicyclic structure and the presence of a hydroxyl group, which imparts unique reactivity and interaction capabilities compared to other similar compounds .
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
2-azabicyclo[4.1.0]heptan-6-ylmethanol |
InChI |
InChI=1S/C7H13NO/c9-5-7-2-1-3-8-6(7)4-7/h6,8-9H,1-5H2 |
InChI Key |
NCGFPSOATNGHCR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC2NC1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


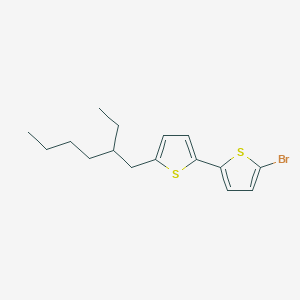
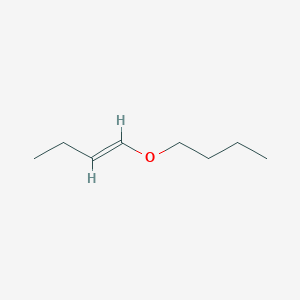
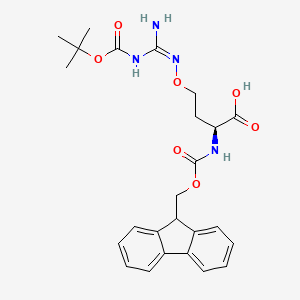
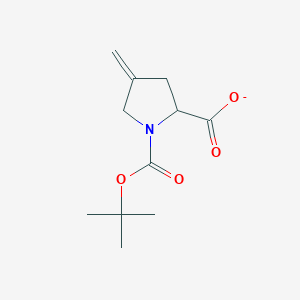

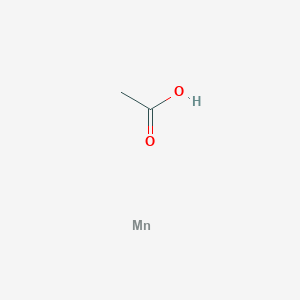
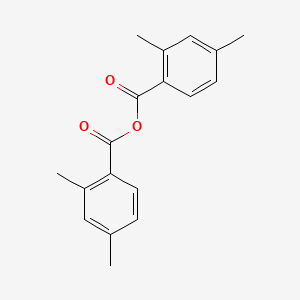
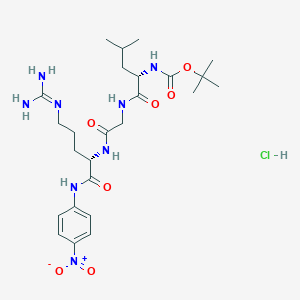
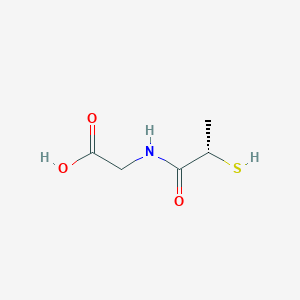
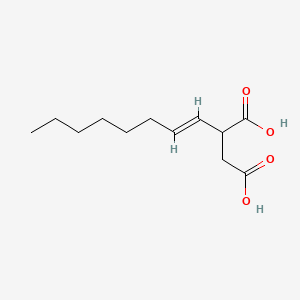
![(4S)-8-azaspiro[4.5]decan-4-amine dihydrochloride](/img/structure/B12332685.png)
![1-Undecanaminium, N,N-dimethyl-N-[3-(triethoxysilyl)propyl]-, bromide](/img/structure/B12332690.png)
